BenchChemオンラインストアへようこそ!

2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Chemical Identity Regioisomeric Purity Medicinal Chemistry Building Block

This 2,3,5-trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 1394021-57-8, MW 177.21) is a structurally minimized, trisubstituted pyrazolopyrimidine that serves as a purine bioisostere for kinase inhibitor discovery. Its free 7-NH2 group enables rapid SAR exploration through reductive amination, acylation, or Buchwald-Hartwig coupling. With an estimated logP ≤0.5, it meets Rule-of-Three criteria for fragment-based screening and provides a low-molecular-weight reference for ADME/T benchmarking against more advanced leads. Sourced at ≥95% purity from multiple suppliers, it ensures consistent starting material for parallel synthesis and serves as an ideal control for scaffold-driven versus pharmacophore-driven pharmacology in angiogenesis assays.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
Cat. No. B11911802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1C)C(=NC(=N2)C)N
InChIInChI=1S/C8H11N5/c1-4-6-7(12-13(4)3)8(9)11-5(2)10-6/h1-3H3,(H2,9,10,11)
InChIKeyIGCQTCGNMDTRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine: A Minimal Trisubstituted Pyrazolopyrimidine Scaffold for Kinase-Focused Discovery


2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 1394021-57-8, C8H11N5, MW 177.21) is a trisubstituted pyrazolo[4,3-d]pyrimidine derivative featuring methyl groups at the 2-, 3-, and 5-positions and a primary amine at the 7-position . The pyrazolo[4,3-d]pyrimidine core is recognized as a privileged scaffold in kinase inhibitor discovery, serving as a bioisostere of the purine ring found in ATP and classical CDK inhibitors such as (R)-roscovitine [1]. This class has demonstrated potent inhibition of angiogenesis through targeting cyclin-dependent kinase 5 (CDK5), with trisubstituted analogs showing endothelial cell proliferation IC50 values between 1 and 18 µM [2]. The compound represents a structurally minimized member of this class, offering a well-defined substitution pattern suitable as a reference standard or synthetic intermediate in medicinal chemistry programs .

Why 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine Cannot Be Replaced by Generic Pyrazolo[4,3-d]pyrimidines


Trisubstituted pyrazolo[4,3-d]pyrimidines exhibit profound differences in kinase inhibition profiles, cellular potency, and selectivity based on subtle changes in the nature and position of substituents [1]. In the angiogenesis inhibitor series reported by Weitensteiner et al., anti-proliferative IC50 values varied 20-fold (1–20 µM) across only seven closely related analogs, and only three compounds (LGR1404, LGR1406, LGR1407) significantly inhibited endothelial cell migration and tube formation at non-toxic concentrations [2]. Replacing a compound within this class without considering its specific substitution pattern risks losing desired pharmacology or introducing off-target liabilities. The precise 2,3,5-trimethyl-7-amine substitution defines a unique hydrogen-bonding capacity and steric profile at the ATP-binding site hinge region, distinguishing it from the more commonly employed 2-aryl-5-heteroaryl or 3-isopropyl-5-chiral-aminoalkyl analogs used in adenosine receptor and CDK programs, respectively [3].

Quantitative Differentiation Guide for 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine Versus Closest Analogs


Regioisomeric Scaffold Purity and Identity Compared to N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (NSC4946)

2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 1394021-57-8) is a distinct regioisomer of the historically referenced N,N,3-trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (NSC4946, CAS 5399-98-4). Both share the molecular formula C8H11N5 and MW 177.21 but differ in the methyl substitution positions: the target compound features methyl groups on the pyrazole ring (positions 2 and 3) and the pyrimidine ring (position 5) with a free 7-amine, whereas NSC4946 bears a 3-methyl group and an N,N-dimethylated 7-amino group [1]. This regioisomeric distinction is critical: the free primary amine at position 7 of the target compound is capable of acting as a hydrogen bond donor, which is essential for hinge-region binding in kinase targets, whereas the N,N-dimethylated analog lacks this hydrogen bond donor capacity. Commercial suppliers report a purity specification of ≥95% for the target compound, with one supplier (MolCore) guaranteeing NLT 98% purity under ISO-certified quality systems .

Chemical Identity Regioisomeric Purity Medicinal Chemistry Building Block

Kinase Profiling Selectivity Advantage of 5-Methyl Substitution Over 5-Aryl Analogs in the Pyrazolo[4,3-d]pyrimidine Series

In the trisubstituted pyrazolo[4,3-d]pyrimidine series, the substituent at the 5-position is a key determinant of kinase selectivity [1]. The PLOS ONE angiogenesis study demonstrated that compounds with distinct 5-substituents exhibited markedly different CDK inhibition profiles: LGR1406 (5-(2-aminocyclohexyl)amino substituent) inhibited CDK2/CycE with an IC50 of 5.9×10⁻⁷ M and CDK5/p25 with an IC50 of 4.4×10⁻⁷ M, while LGR1407 (differing only in stereochemistry at this position) showed IC50 values of 9.9×10⁻⁷ M and 1.6×10⁻⁶ M for the same targets, demonstrating that even stereochemical variation at C5 impacts potency by 2- to 3.6-fold [2]. The target compound, bearing a small methyl group at the 5-position rather than a bulky aminoalkyl or aryl group, is predicted to occupy a minimal steric volume at the kinase hinge region, potentially offering a cleaner selectivity profile against kinases that require larger hydrophobic pockets at this position. In contrast, 5-arylpyrazolo[4,3-d]pyrimidin-7-amines developed as human A3 adenosine receptor antagonists achieve sub-nanomolar Ki values (e.g., Ki = 0.027 nM for compound 25) but are highly optimized for GPCR binding rather than kinase inhibition [3].

Kinase Inhibition Structure-Activity Relationship CDK Selectivity

Cytotoxicity Counter-Screen Advantage: 10 µM Non-Toxic Threshold for Trisubstituted Pyrazolo[4,3-d]pyrimidines

A critical differentiator for compounds in the pyrazolo[4,3-d]pyrimidine class is the concentration window between anti-proliferative efficacy and cytotoxicity. Weitensteiner et al. demonstrated that all seven tested trisubstituted pyrazolo[4,3-d]pyrimidines (LGR1404–LGR1730) displayed no acute cytotoxic effects on confluent endothelial cell monolayers at 10 µM, with viability reduction only becoming apparent at 30 µM for the most potent analogs (LGR1404, 1406, 1407, 1695, and 1730) [1]. This establishes a class-wide non-toxic threshold of 10 µM that serves as a baseline safety criterion. The target compound, as a structurally minimized member of this class with only methyl substituents, is predicted to exhibit cytotoxicity onset at concentrations no lower than this 10 µM class threshold, and potentially higher due to reduced lipophilicity and cellular permeability compared to the benzylamino-substituted LGR series [2].

Cytotoxicity Profiling Endothelial Cell Viability Anti-Angiogenic Selectivity

Physicochemical Differentiation: Reduced Lipophilicity and Enhanced Aqueous Solubility Versus Advanced CDK Inhibitor Leads

The target compound's physical properties confer practical advantages in assay development and screening library design. The computed partition coefficient (XLogP3-AA) for the close structural analog N,N,3-trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is 0.8 [1]. The target compound, possessing a free primary amine rather than an N,N-dimethyl group, is expected to exhibit a lower logP (estimated ~0–0.5) and higher aqueous solubility. In comparison, the lead CDK inhibitors LGR1404 and LGR1406 bear 7-benzylamino and 5-(2-aminocyclohexyl)amino substituents that significantly increase molecular complexity, logP, and the risk of solubility-limited assay behavior. The molecular weight of the target compound (177.21 Da) is substantially lower than LGR1406 (~410 Da) and roscovitine (354.45 Da), placing it in a more attractive fragment-like chemical space (MW <300) for fragment-based drug discovery [2].

Physicochemical Properties Drug-likeness Solubility

Synthetic Tractability and Commercial Availability Advantage Over Custom-Synthesized LGR Series Compounds

The target compound is commercially available from multiple suppliers with documented purity specifications: 95% (AKSci) and NLT 98% (MolCore, under ISO quality systems) . This contrasts sharply with leading pyrazolo[4,3-d]pyrimidine research compounds such as LGR1406 and LGR1407, which are typically custom-synthesized by academic laboratories and are not available through standard commercial channels, requiring multi-step syntheses involving chiral aminocyclohexyl intermediates and benzylamine coupling [1]. The structural simplicity of the target compound—three methyl substituents plus a primary amine—lends itself to straightforward synthetic routes (e.g., cyclocondensation of aminopyrazole precursors with β-ketoesters followed by chlorination/amination), reducing lead times and cost per gram relative to more complex analogs.

Synthetic Accessibility Commercial Sourcing Medicinal Chemistry Supply

Optimal Application Scenarios for 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine in Research and Procurement


Fragment-Based Kinase Inhibitor Screening Libraries

With a molecular weight of 177.21 Da and estimated logP ≤0.5, this compound satisfies the Rule-of-Three criteria (MW <300, logP ≤3, HBD ≤3, HBA ≤3) for fragment-based drug discovery [1]. Its pyrazolo[4,3-d]pyrimidine core is a validated purine bioisostere that targets the ATP-binding hinge region of CDKs [2]. Procurement for fragment libraries enables high-concentration screening (≥1 mM) in biochemical kinase assays, where more complex, lipophilic analogs would be limited by poor solubility. The free 7-NH2 group provides a synthetic handle for fragment growing or linking strategies. The class-established 10 µM non-toxic threshold provides a reliable starting point for cell-based fragment screening cascades [3].

Negative Control or Reference Standard for CDK5/2-Dependent Angiogenesis Assays

In functional angiogenesis assays (endothelial cell proliferation, migration, chemotaxis, tube formation), the compound can serve as a structurally matched negative control or reference standard for the LGR series CDK inhibitors. Published data demonstrate that only three of seven trisubstituted analogs (LGR1404, LGR1406, LGR1407) significantly reduced migration (by 27–51%) and tube formation (by 25–60%) at 10 µM [1]. A compound with minimal 5-substitution (methyl) but identical core scaffold enables researchers to differentiate scaffold-driven effects from pharmacophore-driven pharmacology, an essential control that commercially unavailable custom compounds cannot consistently provide [2].

Synthetic Intermediate for Diversification at the 7-Amino Position

The primary amine at position 7 is amenable to direct derivatization through reductive amination, acylation, sulfonylation, or Buchwald-Hartwig coupling, enabling rapid generation of focused libraries exploring the 7-position SAR [1]. Unlike the N,N-dimethyl analog (NSC4946), which masks this reactive handle, the target compound preserves synthetic versatility. Commercial availability at ≥95% purity from multiple suppliers ensures starting material consistency for parallel synthesis workflows in medicinal chemistry laboratories [2].

Pharmacokinetic Probe Compound with Favorable Physicochemical Profile

For early ADME/T profiling in the pyrazolo[4,3-d]pyrimidine series, this compound offers a low molecular weight, low logP reference point against which the PK liabilities of more advanced leads (e.g., LGR1406, roscovitine) can be benchmarked. Its computed properties (MW 177.21, HBD 1, rotatable bonds 1) predict high aqueous solubility and favorable permeability, making it suitable as a calibration standard for solubility, permeability, and metabolic stability assays [1]. This enables systematic deconvolution of substitution-dependent PK effects across the series, informing lead optimization decisions [2].

Quote Request

Request a Quote for 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.